molecular formula C5H3F3N2 B103681 2,4,6-Trifluoro-5-methylpyrimidine CAS No. 18260-60-1

2,4,6-Trifluoro-5-methylpyrimidine

Cat. No.: B103681
CAS No.: 18260-60-1
M. Wt: 148.09 g/mol
InChI Key: AZVALKSFVWAVOL-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-5-methylpyrimidine (CAS 18260-60-1) is a versatile fluorinated pyrimidine building block prized in medicinal and agrochemical research. Its molecular formula is C5H3F3N2, with a molecular weight of 148.09 g/mol . This compound serves as a key synthetic intermediate for creating novel active molecules. The trifluoro and methyl substituents on the pyrimidine ring contribute to enhanced biological activity and optimal physicochemical properties, making it a valuable scaffold in drug discovery . Researchers utilize this compound to develop novel trifluoromethyl pyrimidine derivatives, which have shown promising broad-spectrum biological activities in scientific studies, including significant antifungal and anticancer properties . Its structure is particularly valuable for constructing potential FLT3/CHK1 dual inhibitors investigated for acute myeloid leukemia, demonstrating the critical role of the 5-trifluoromethylpyrimidine core in overcoming drug resistance . The compound's multiple fluorine atoms also make it an excellent candidate for further chemical functionalization via nucleophilic aromatic substitution, allowing for the creation of diverse chemical libraries for high-throughput screening. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluoro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVALKSFVWAVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364862
Record name 2,4,6-trifluoro-5-methylpyrimidine
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Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18260-60-1
Record name 2,4,6-Trifluoro-5-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18260-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trifluoro-5-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trifluoro 5 Methylpyrimidine

Reaction Kinetics and Thermodynamic Analyses of Pyrimidine (B1678525) Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the transformation of pyrimidine derivatives. For fluorinated pyrimidines, these analyses are crucial for understanding reaction feasibility, rates, and mechanisms. The presence of multiple fluorine atoms significantly influences the stability of reactants, transition states, and products.

Table 1: Illustrative Thermodynamic Parameters for Modified RNA Duplexes

Modification ΔTm (°C/mod) ΔH° (kcal/mol) ΔG°37 (kcal/mol)
2'-O-Methyl (Control) +0.7 -42.1 -0.3

Data adapted from studies on 2'-modified pyrimidine nucleotides and serves to illustrate the general thermodynamic effects of fluorine substitution. acs.org

Determination of Activation Energies and Elucidation of Rate-Limiting Steps

The rate of chemical reactions involving pyrimidines is dictated by the activation energy (Ea) of the rate-limiting step. In nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient rings like 2,4,6-Trifluoro-5-methylpyrimidine, the rate-limiting step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgyoutube.com The presence of strong electron-withdrawing groups, such as fluorine atoms, stabilizes this anionic intermediate, thereby lowering the activation energy and accelerating the reaction. masterorganicchemistry.com

Electrophilic and Nucleophilic Reactivity Profiles of this compound

The reactivity of this compound is dominated by its electron-deficient nature, a direct consequence of the three highly electronegative fluorine atoms and the two ring nitrogen atoms. This makes the compound highly susceptible to nucleophilic attack and resistant to electrophilic attack.

The primary mode of reactivity is nucleophilic aromatic substitution (SNAr), where the fluorine atoms at positions 2, 4, and 6 act as leaving groups. masterorganicchemistry.comgoogle.com The pyrimidine ring is considered an electron-deficient aromatic system, making it far more reactive in these reactions than analogous benzene (B151609) halides. researchgate.net Nucleophiles readily attack the carbon atoms at these positions, displacing the fluoride (B91410) ion. The reactivity order for substitution is generally C4 > C6 > C2, although this can be influenced by steric factors and the nature of the nucleophile. In contrast, electrophilic substitution is strongly disfavored due to the deactivation of the ring by the electron-withdrawing substituents.

Influence of Multiple Fluorine Atoms on Ring Electron Density and Aromaticity

The three fluorine atoms exert a powerful influence on the electronic structure of the pyrimidine ring through two main effects: a strong inductive (-I) effect and a weaker resonance (+R or +M) effect.

Inductive Effect: Fluorine's high electronegativity (3.98) causes a strong withdrawal of electron density from the ring through the sigma bonds. nih.gov This effect is dominant, leading to a significant decrease in electron density on the ring carbons, making them highly electrophilic. nih.govnih.gov Computational studies on related molecules show that fluorine substitution leads to a net positive charge on the attached carbon atom. nih.gov

Resonance Effect: The lone pairs on the fluorine atoms can be donated into the π-system of the ring. However, for fluorine, this effect is much weaker than its inductive withdrawal.

Pathways and Products of Ring Opening and Degradation Reactions

While the pyrimidine ring is generally stable, highly activated systems like this compound can undergo ring opening or degradation under specific, often harsh, conditions. The degradation of fluorinated pyrimidines like 5-fluorouracil (B62378) often proceeds via enzymatic pathways that mimic the catabolism of natural pyrimidines such as uracil (B121893) and thymine. nih.gov

Non-enzymatic degradation can occur through forceful nucleophilic attack. For example, strong nucleophiles could potentially lead to cleavage of the C-N bonds within the ring after initial substitution. Ring-opening reactions have been observed in other trifluorinated heterocyclic systems. For instance, a trifluorinated indolylfulgide undergoes a photochemical ring-opening reaction. nih.gov Similarly, the reaction of certain boryl triflates with nucleophiles in THF can result in the ring-opening of the THF solvent itself, demonstrating the reactivity of such systems. nih.gov While specific pathways for this compound are not documented, it is plausible that strong reducing agents or potent, hard nucleophiles could initiate degradation pathways leading to acyclic products.

Specific Reaction Classes Applied to Trifluoropyrimidines

The high reactivity of the C-F bonds in this compound towards nucleophiles makes it a valuable scaffold for constructing more complex molecules, particularly fused heterocyclic systems. The sequential and regioselective substitution of the fluorine atoms allows for the introduction of various functional groups, which can then participate in subsequent intramolecular reactions.

Condensation and Cyclization Reactions Involving Pyrimidine Derivatives

The substitution of fluorine atoms on the pyrimidine ring with bifunctional nucleophiles is a common strategy for building fused ring systems. jchr.orgjchr.org For example, reacting a halogenated pyrimidine with a nucleophile containing a secondary functional group (like an amine or thiol) sets the stage for a subsequent cyclization step.

A typical reaction sequence might involve:

Nucleophilic Substitution: A nucleophile, such as hydrazine (B178648) or an amino-thiol, displaces one of the fluorine atoms (e.g., at the C4 position) of this compound.

Intramolecular Cyclization: The newly introduced functional group then attacks an adjacent electrophilic center on the pyrimidine ring (e.g., the C5-position or another halogenated carbon), leading to the formation of a new, fused ring.

This strategy has been used to synthesize a variety of fused pyrimidine systems, such as:

Triazolopyrimidines: Formed by reacting with hydrazine derivatives. nih.gov

Pyrazolopyrimidines: Formed from reactions with hydrazine. nih.gov

Thiazolopyrimidines: Can be conceptualized from reactions with aminothiols followed by cyclization.

These condensation and cyclization reactions transform the simple pyrimidine core into more complex polycyclic structures, which are of significant interest in medicinal chemistry and materials science. derpharmachemica.comfrontiersin.orgcore.ac.uk

Catalytic Hydrogenation Reactions and Their Selectivity

Catalytic hydrogenation of fluorinated heterocyclic compounds can lead to either the saturation of the ring system or the hydrogenolysis of carbon-fluorine (C-F) bonds, a process known as hydrodefluorination (HDF). wikipedia.org The selectivity of these reactions is highly dependent on the catalyst, solvent, and reaction conditions.

While specific studies on the catalytic hydrogenation of this compound are not extensively documented in the reviewed literature, insights can be drawn from related fluorinated aromatic and heteroaromatic systems. The hydrogenation of fluorinated pyridines, for example, has been shown to yield fluorinated piperidines, demonstrating that ring saturation can be achieved while retaining the C-F bonds under certain conditions.

However, the C-F bond, despite its high bond dissociation energy, is susceptible to cleavage by various catalytic systems. wikipedia.orghyphadiscovery.com Reductive hydrodefluorination can proceed through single electron transfer steps, leading to the loss of a fluoride anion. wikipedia.org For polyfluorinated systems, the reaction can sometimes be selective, allowing for the replacement of a single fluorine atom with hydrogen. nih.gov

In the context of this compound, a key challenge in catalytic hydrogenation would be to control the selectivity of the C-F bond cleavage. The fluorine atoms at the 2, 4, and 6 positions are not equivalent, and their reactivity towards hydrogenolysis would be influenced by the electronic effects of the ring nitrogens and the adjacent methyl group. It is plausible that different catalysts (e.g., palladium, nickel, ruthenium-based) would exhibit different selectivities. For instance, in the hydrogenation of 5-hydroxymethylfurfural (B1680220) to 2,5-dimethylfuran, bimetallic catalysts such as Cu-Fe and Ru-Co have demonstrated high selectivity and efficiency. rsc.orgnih.gov

Table 1: Potential Catalytic Systems for Hydrogenation of Fluorinated Heterocycles

Catalyst SystemSubstrate ClassPotential ProductsReference
Zirconocene hydrido complexesPerfluorinated hydrocarbonsHydrodefluorinated products wikipedia.org
Bis(cyclooctadiene)nickel(0) / Triethylphosphine / HClPerfluorinated pyridineOrtho-hydrodefluorinated product wikipedia.org
Zinc dust / Aqueous ammoniaPentafluorobenzoic acidReductive hydrodefluorinated product wikipedia.org
Ruthenium on Carbon Nanotubes5-Hydroxymethylfurfural2,5-Dimethylfuran researchgate.net
Ru-Co/AC5-Hydroxymethylfurfural2,5-Dimethylfuran nih.gov

Further research is required to determine the specific conditions and catalysts that would allow for the selective hydrogenation or hydrodefluorination of this compound.

Applications in Click Chemistry and Related Bioconjugation Strategies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecules and bioconjugates due to its high efficiency, selectivity, and biocompatibility. tandfonline.comnih.gov Pyrimidine derivatives are frequently incorporated into molecules with biological activity, and click chemistry provides a versatile method for their functionalization. nih.govtandfonline.com

While direct applications of this compound in click chemistry have not been explicitly detailed, its structure presents significant potential for such applications. The high reactivity of the fluorine atoms towards nucleophilic substitution allows for the introduction of either an azide (B81097) or an alkyne functionality, which are the key components of the CuAAC reaction. semanticscholar.orgsigmaaldrich.com For example, one of the fluorine atoms could be displaced by sodium azide to introduce an azido (B1232118) group, or by a propargyl-containing nucleophile to introduce a terminal alkyne.

The resulting functionalized 5-methyl-fluoropyrimidine could then be "clicked" with a complementary molecule (an alkyne or an azide, respectively) to form a stable triazole-linked conjugate. This strategy has been successfully employed for the synthesis of various 1,2,3-triazole-linked pyrimidines. tandfonline.comnih.govresearchgate.net

Table 2: General Scheme for Potential Click Chemistry Application of this compound

StepReactionDescription
1Nucleophilic SubstitutionReaction of this compound with a nucleophile containing an azide or alkyne group (e.g., NaN3, propargylamine).
2Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)The functionalized pyrimidine derivative from Step 1 is reacted with a molecule containing the complementary click handle (alkyne or azide) in the presence of a Cu(I) catalyst.

This approach would enable the conjugation of this compound to a wide range of molecules, including biomolecules like peptides and nucleotides, fluorescent dyes, or polyethylene (B3416737) glycol (PEG) chains, for applications in drug discovery, chemical biology, and materials science. nih.govsigmaaldrich.comfiu.edu The use of fluorinated azides in click chemistry is also a growing area, offering unique properties to the resulting triazoles. sigmaaldrich.com

Intrinsic Stability and Controlled Decomposition Mechanisms of Trifluorinated Pyrimidines

The intrinsic stability of trifluorinated pyrimidines like this compound is largely dictated by the strength of the carbon-fluorine bonds. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This high bond strength imparts significant thermal and chemical stability to fluorinated compounds.

In the case of polyfluorinated aromatic systems, this stability is further enhanced by the cumulative electron-withdrawing effects of the fluorine atoms. However, under forcing conditions such as high temperatures, decomposition will occur. Studies on the thermal decomposition of various fluorinated polymers and perfluorinated carboxylic acids indicate that degradation pathways often involve the initial cleavage of weaker bonds, followed by fragmentation of the molecule and the eventual formation of smaller fluorinated species and hydrogen fluoride (HF) if a hydrogen source is present. nih.govresearchgate.netcdu.edu.au

For this compound, thermal decomposition would likely be initiated by the cleavage of a C-C bond or a C-N bond within the pyrimidine ring, as these are generally weaker than the C-F bonds. At sufficiently high temperatures, C-F bond scission would also occur, leading to the formation of various gaseous fluorinated products. The specific decomposition products and their distribution would depend on the temperature, pressure, and the presence of other reactive species.

It is also important to consider that the C-F bond is not inert under all conditions. Enzymatic cleavage of C-F bonds has been observed in biological systems, particularly in the metabolism of fluorinated drugs. hyphadiscovery.com This process, known as defluorination, can be a critical factor in the bioactivity and toxicology of a compound. Furthermore, reductive C-F bond cleavage can be achieved under certain chemical conditions, as seen in hydrodefluorination reactions. nih.gov

Table 3: Factors Influencing the Stability and Decomposition of Trifluorinated Pyrimidines

FactorInfluence on StabilityPotential Decomposition PathwayReference(s)
High Temperature Decreased stabilityCleavage of C-C, C-N, and C-F bonds; formation of smaller fluorinated fragments and HF. nih.govresearchgate.netcdu.edu.au
Enzymatic Action Can be metabolizedOxidative or reductive defluorination leading to hydroxylated or defluorinated metabolites. hyphadiscovery.comnih.gov
Reducing Agents Susceptible to reductionHydrodefluorination (replacement of F with H). wikipedia.orgnih.gov
Strong Nucleophiles Susceptible to substitutionNucleophilic aromatic substitution of fluorine atoms. semanticscholar.orgsigmaaldrich.com

Computational Chemistry and Theoretical Studies of 2,4,6 Trifluoro 5 Methylpyrimidine

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and electronic properties of 2,4,6-Trifluoro-5-methylpyrimidine. These calculations reveal a planar pyrimidine (B1678525) ring, with the fluorine and methyl substituents influencing its electronic landscape. The geometry is optimized to find the lowest energy conformation of the molecule, which serves as the basis for further computational analysis. irjweb.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. acs.orgwikipedia.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Concept Description Relevance to this compound
HOMO Highest Occupied Molecular Orbital; region of highest probability for the outermost electrons. Associated with nucleophilicity. The electron-donating methyl group slightly increases the HOMO energy level.
LUMO Lowest Unoccupied Molecular Orbital; region where electrons are accepted during a reaction. Associated with electrophilicity. The strongly electron-withdrawing fluorine atoms significantly lower the LUMO energy, making the ring highly susceptible to nucleophilic attack.

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electron density. wikipedia.orgnih.gov This analysis partitions the total electron population among the constituent atoms. nih.gov Although it has known limitations, such as sensitivity to the basis set used in the calculation, it offers a valuable qualitative picture of the electrostatic landscape of a molecule. wikipedia.org

For this compound, a Mulliken charge analysis would be expected to show a significant accumulation of negative charge on the highly electronegative fluorine and nitrogen atoms. Consequently, the carbon atoms of the pyrimidine ring, particularly those bonded to fluorine (C2, C4, C6), would exhibit a considerable positive charge, marking them as primary electrophilic sites for nucleophilic attack. The carbon atom attached to the methyl group (C5) would be less electrophilic.

Table 2: Representative Mulliken Atomic Charges (Qualitative) for this compound

Atom Expected Partial Charge Rationale
N1, N3 Negative (-) High electronegativity of nitrogen atoms within the aromatic ring.
C2, C4, C6 Positive (+) Bonded to highly electronegative fluorine atoms, leading to significant electron withdrawal.
C5 Slightly Positive (+) Part of the electron-deficient ring, but adjacent to the electron-donating methyl group.
F (on C2, C4, C6) Negative (-) Highest electronegativity among the atoms, resulting in strong electron withdrawal.
C (of CH₃) Neutral to Slightly Positive Alkyl group attached to an electron-deficient aromatic system.

Conformational Analysis and Intermolecular Interactions

Computational methods are essential for studying the three-dimensional arrangement of atoms (conformation) and the non-covalent forces that govern how molecules interact with each other. These interactions are crucial in determining the physical properties and supramolecular chemistry of a substance.

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org While this phenomenon is more common for heavier halogens, theoretical and experimental evidence shows that fluorine can also participate in halogen bonding when covalently bound to a strong electron-withdrawing group. rsc.org

In this compound, the fluorine atoms are attached to an electron-deficient pyrimidine ring. Computational studies predict that this environment can induce a positive σ-hole on the fluorine atoms, enabling them to act as halogen bond donors and interact with nucleophilic sites on other molecules. acs.orgrsc.org These "fluorine bonds" are a subject of active research and are considered important in crystal engineering and molecular recognition phenomena. rsc.orgrsc.org

Structural Characterization and Spectroscopic Analysis of 2,4,6 Trifluoro 5 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural confirmation of 2,4,6-trifluoro-5-methylpyrimidine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assembly of the molecular structure.

A complete understanding of the molecular structure of this compound is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these nuclei offers a unique window into the molecule's electronic and steric environment.

The ¹H NMR spectrum is primarily used to identify the methyl group protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent fluorine atoms on the pyrimidine (B1678525) ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly affected by the attached fluorine atoms, with carbons directly bonded to fluorine exhibiting characteristic upfield shifts and C-F coupling. The methyl carbon also shows a distinct resonance.

¹⁹F NMR is particularly informative for fluorinated compounds. icpms.cz It reveals the number of distinct fluorine environments and provides insights into their connectivity through the analysis of coupling constants (J-couplings) with other nuclei, such as ¹H and ¹³C. icpms.cz The large chemical shift dispersion in ¹⁹F NMR is advantageous for resolving signals from different fluorine atoms within the molecule. icpms.cz

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (CH₃)~2.0-2.5Quartet⁴J(H-F)
¹³C (C2)~150-160Triplet of quartets¹J(C-F), ³J(C-F), ³J(C-C-F)
¹³C (C4)~155-165Doublet of doublets¹J(C-F), ³J(C-F)
¹³C (C5)~110-120Quartet²J(C-F)
¹³C (C6)~155-165Doublet of doublets¹J(C-F), ³J(C-F)
¹³C (CH₃)~10-15Quartet³J(C-F)
¹⁹F (F2)VariesTriplet of quartets⁴J(F-F), ⁴J(F-H)
¹⁹F (F4/F6)VariesDoublet of triplets⁴J(F-F), ⁵J(F-H)

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions. The multiplicities and coupling patterns are based on expected through-bond interactions.

To gain deeper insights into the three-dimensional structure and spatial relationships between atoms in this compound, advanced NMR techniques are employed. The Nuclear Overhauser Effect (NOE) is a powerful tool for this purpose. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₅H₃F₃N₂).

Electron impact (EI) ionization is a common method used in mass spectrometry that can cause the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information, acting as a "fingerprint" for the compound. The fragmentation of pyrimidine derivatives often involves the successive loss of functional groups and the decomposition of the heterocyclic ring. sapub.org For this compound, characteristic fragments would likely arise from the loss of fluorine atoms, a methyl radical, and subsequent cleavage of the pyrimidine ring.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺156Molecular Ion
[M-F]⁺137Loss of a fluorine atom
[M-CH₃]⁺141Loss of a methyl radical
[M-CF₃]⁺87Loss of a trifluoromethyl radical

Note: The relative intensities of these fragments can provide further structural clues.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

In the case of this compound, the IR and Raman spectra would show characteristic absorption bands corresponding to:

C-F stretching vibrations: These typically appear in the region of 1000-1400 cm⁻¹.

C-N stretching vibrations within the pyrimidine ring.

C-H stretching and bending vibrations of the methyl group.

Ring breathing and deformation modes of the pyrimidine ring.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Synthesis of Derivatives and Analogs of 2,4,6 Trifluoro 5 Methylpyrimidine for Future Research

Rational Design Principles for Novel Fluorinated Pyrimidine (B1678525) Scaffolds

The rational design of new molecules based on the 2,4,6-trifluoro-5-methylpyrimidine scaffold is rooted in the strategic use of fluorine atoms to modulate molecular properties. Fluorine, being the most electronegative element, imparts significant changes to the electronic environment of the pyrimidine ring. This strategic incorporation is a key principle in modern drug discovery and materials science. rsc.org

The trifluoromethyl group (–CF3), in particular, is a crucial substituent in rational drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability. researchgate.net The introduction of fluorine can lead to more potent and selective compounds compared to their non-fluorinated counterparts. acs.org For instance, replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that site, thereby increasing the drug's half-life.

Another key design principle is the concept of bioisosteric replacement. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can alter the acidity of nearby protons and influence hydrogen bonding capabilities, which are critical for molecular recognition at biological targets. In the context of this compound, the three fluorine atoms significantly lower the pKa of the pyrimidine ring, affecting its interaction with biological macromolecules.

Table 1: Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedThe C-F bond is stronger than the C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes.
Binding Affinity Can be increasedFluorine can form favorable orthogonal multipolar interactions with protein backbones and alter the electronic nature of the scaffold to enhance binding.
Lipophilicity Increased (especially with -CF3)A trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability. researchgate.net
Acidity (pKa) LoweredThe strong electron-withdrawing effect of fluorine atoms acidifies nearby N-H or C-H bonds.
Conformation AlteredFluorine can create gauche effects or other steric and electronic interactions that favor specific molecular shapes. rsc.org

Strategies for the Synthesis of Pyrimidine-Fused Heterocyclic Systems

Creating fused heterocyclic systems from a pyrimidine core is a powerful strategy to generate structural diversity and explore new chemical space. exlibrisgroup.com These fused systems often exhibit unique biological activities. For this compound, the high reactivity of the fluorine atoms towards nucleophilic substitution is the primary avenue for building fused rings.

One common strategy is annulation , which involves the construction of a new ring onto the existing pyrimidine scaffold. This can be achieved by reacting the trifluorinated pyrimidine with a binucleophilic reagent. For example, a reagent containing both an amine and a thiol group could potentially displace two fluorine atoms to form a thiazolopyrimidine ring system. The regioselectivity of such reactions would be a critical aspect to control, likely influenced by the electronic effects of the 5-methyl group.

Another approach is through intramolecular cyclization . A derivative of this compound could be synthesized with a side chain capable of cyclizing back onto the pyrimidine ring. For instance, one of the fluorine atoms could be substituted with a nucleophile that has a reactive group at the other end of its carbon chain. Subsequent reaction conditions could then trigger an intramolecular attack, displacing a second fluorine atom and forming the fused ring.

The synthesis of pyrazolo[1,5-c]pyrimidines has been demonstrated from related fluorinated precursors, suggesting a potential route for this compound. researchgate.net This typically involves reaction with a hydrazine (B178648) derivative, where the hydrazine nitrogen atoms act as nucleophiles to displace fluorine atoms and form the fused pyrazole (B372694) ring. Ultrasound irradiation has also emerged as a modern technique to facilitate the synthesis of fused pyrimidine systems, often leading to shorter reaction times and higher yields. nih.gov

Table 2: Potential Strategies for Fused-Ring Synthesis

StrategyDescriptionPotential Reagents/ConditionsResulting System
Annulation Building a new ring onto the pyrimidine core using a binucleophile.Hydrazine, ethylenediamine, 2-aminoethanol, aminoguanidine. researchgate.netPyrazolopyrimidine, imidazopyrimidine, oxazolopyrimidine.
Intramolecular Cyclization A pre-installed side chain attacks the pyrimidine ring to form a new fused ring.A substituent with a terminal nucleophile (e.g., -OH, -NH2) activated to cyclize.Dihydropyrido-pyrimidine, furo-pyrimidine. nih.gov
Cyclocondensation Reaction with a molecule containing two electrophilic centers after initial substitution.β-dicarbonyl compounds or their equivalents. nih.govPyridopyrimidine. nih.gov

Modulating Chemical Reactivity and Selectivity through Strategic Substituent Introduction

The chemical reactivity of the this compound core is dominated by the three fluorine atoms, which make the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The introduction of additional substituents is a key strategy to modulate this reactivity and control the selectivity of subsequent reactions.

The existing 5-methyl group already influences the reactivity of the adjacent C4 and C6 positions. As an electron-donating group (by hyperconjugation), it slightly deactivates the adjacent positions towards nucleophilic attack compared to the C2 position. This inherent difference provides a basis for achieving regioselectivity. A strong nucleophile might react at all three positions, while a weaker or sterically hindered nucleophile could potentially be directed to the C2 position first.

Introducing further substituents allows for finer control. For example, replacing one of the fluorine atoms with a different group dramatically alters the reactivity of the remaining two.

Electron-Withdrawing Groups (EWGs): Substituting a fluorine with another EWG (e.g., a nitro or cyano group) would further activate the remaining positions for subsequent nucleophilic attack.

Electron-Donating Groups (EDGs): Replacing a fluorine with an EDG (e.g., an amino or alkoxy group) would deactivate the remaining positions, making further substitution more difficult. This is a common strategy to halt reactions after a single substitution.

This step-wise substitution allows for the controlled, sequential introduction of different functionalities onto the pyrimidine ring. For example, a strong nucleophile could replace the C2-fluorine, and then the introduction of an EDG at this position would allow a second, different nucleophile to be selectively directed to the C4 or C6 position under more forcing conditions. This modulation is fundamental for building complex derivatives where the position of each substituent is precisely controlled. nih.gov

Development of Libraries and Combinatorial Approaches in Pyrimidine Derivatization

Combinatorial chemistry and high-throughput synthesis are powerful tools for accelerating the discovery of new functional molecules. These approaches are highly applicable to the derivatization of the this compound scaffold due to its suitability for parallel substitution reactions.

The core principle is to react the starting trifluoropyrimidine with a large set of diverse nucleophiles in a parallel format (e.g., in a 96-well plate). Given the high reactivity of the C-F bonds, a wide array of building blocks can be used, including various amines, alcohols, thiols, and carbanions. This generates a large library of di- and mono-substituted pyrimidine derivatives.

A typical combinatorial strategy might involve:

Scaffold Preparation: Synthesis of the core this compound.

First Diversification: Reaction of the scaffold with a library of nucleophiles (Library A) under conditions that favor monosubstitution, likely at the C2 position. This creates a new library of 2-substituted-4,6-difluoro-5-methylpyrimidines.

Second Diversification: Each member of the new library is then reacted with a second set of nucleophiles (Library B) under conditions that promote disubstitution, likely at the C4 or C6 position.

This approach can rapidly generate thousands of unique compounds from a single starting scaffold. The resulting libraries can then be screened for desired biological activities or material properties. The design of such libraries often incorporates principles of diversity-oriented synthesis, ensuring that the final products cover a broad range of chemical space in terms of size, shape, and functionality. researchgate.net The development of new pyrimidine derivatives as EGFR inhibitors, for instance, has benefited from the synthesis and screening of such focused libraries. nih.gov

Advanced Applications of 2,4,6 Trifluoro 5 Methylpyrimidine As a Chemical Precursor

Utility as an Intermediate in Fine Chemical Synthesis

2,4,6-Trifluoro-5-methylpyrimidine serves as a crucial intermediate in the synthesis of high-value, specialized chemicals. Its trifluorinated pyrimidine (B1678525) core provides a reactive platform for a variety of chemical transformations. The fluorine atoms, being highly electronegative, activate the pyrimidine ring for nucleophilic substitution reactions, allowing for the strategic introduction of different functional groups. This reactivity is fundamental to its role in fine chemical synthesis, where precise molecular architecture is paramount. The compound's molecular formula is C₅H₃F₃N₂ and it has a molecular weight of 148.088 g/mol . cymitquimica.com

The synthesis of this compound itself is a critical step, often starting from its chlorinated analog, 2,4,6-Trichloro-5-methylpyrimidine. The halogen exchange reaction, substituting chlorine with fluorine, is a key industrial process that unlocks the unique reactivity of the fluorinated compound.

Role as a Building Block for the Construction of Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govchemicalbook.com this compound is a prime example of a fluorinated building block that enables the construction of complex organic molecules with enhanced characteristics. cymitquimica.com The presence of three fluorine atoms can increase metabolic stability, lipophilicity, and binding affinity to biological targets, making the resulting molecules highly desirable in medicinal chemistry and agrochemical research. nih.govfishersci.no

The strategic placement of the methyl group at the 5-position further influences the molecule's reactivity and provides a site for further functionalization. This allows chemists to design and synthesize a vast range of novel fluorinated compounds with tailored properties by selectively replacing the fluorine atoms with other substituents. The reactions of fluoropyrimidines are often faster and more efficient than their chloro- or bromo-analogs in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Contribution to the Synthesis of Diverse Fluorinated Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern chemistry, with widespread applications. This compound is instrumental in the synthesis of a variety of fluorinated heterocyclic scaffolds. cymitquimica.com The pyrimidine ring itself is a key heterocycle, and by using this trifluorinated version, chemists can readily access a library of substituted pyrimidines. These derived scaffolds are often precursors to more complex polycyclic systems with important biological activities.

The ability to selectively substitute the fluorine atoms at the 2, 4, and 6 positions allows for the creation of a diverse range of molecular architectures. This controlled functionalization is a key advantage in the development of new chemical entities with specific functions.

Importance in the Development of Agrochemical Intermediates

Fluorinated compounds play a crucial role in the agrochemical industry, with many modern pesticides and herbicides containing fluorine. nih.gov The introduction of fluorine can lead to products with higher efficacy, lower application rates, and improved environmental profiles. sigmaaldrich.com this compound serves as a valuable precursor for the synthesis of agrochemical intermediates.

For instance, the related trifluoromethylpyridines are key structural motifs in a number of commercial agrochemicals. The synthesis of these often involves the introduction of a trifluoromethyl group, and precursors like this compound can be utilized to build the core heterocyclic structure of these active ingredients. The pyrimidine scaffold is a common feature in many herbicides and fungicides, and the fluorinated version provides a route to novel and more potent agrochemicals.

Significance in the Synthesis of Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on fluorinated compounds, with a significant percentage of new drugs containing at least one fluorine atom. nih.gov The unique properties imparted by fluorine, such as enhanced metabolic stability and bioavailability, make it a valuable element in drug design. fishersci.no this compound is a significant building block for the synthesis of pharmaceutical intermediates. cymitquimica.com

Its structural relative, 5-fluorouracil (B62378), is a well-known anticancer drug. While not a direct precursor, the chemistry of fluorinated pyrimidines is central to the synthesis of many such therapeutic agents. The reactivity of the C-F bonds in this compound allows for the introduction of various pharmacophores, leading to the development of new drug candidates. For example, substituted pyrimidines are known to act as inhibitors for enzymes like EGFR, which are important targets in cancer therapy. The synthesis of these inhibitors often involves the reaction of a substituted pyrimidine with various amines and other nucleophiles.

Applications in the Development of Precursors for Dyes and Pigments

While direct and extensive examples of this compound in the synthesis of dyes and pigments are not widely documented in readily available literature, its chlorinated precursor, 2,4,6-Trichloropyrimidine, is a known and important intermediate for the production of reactive dyes. Reactive dyes form a covalent bond with the substrate, such as cotton, leading to excellent wash fastness. The trichloropyrimidine moiety acts as the reactive group that anchors the chromophore to the fiber.

Given the similar reactivity of the fluorinated analog, it is plausible that this compound could also serve as a precursor for specialized reactive dyes. The C-F bonds are highly polarized and susceptible to nucleophilic attack by the hydroxyl groups of cellulosic fibers, potentially offering advantages in terms of reactivity or the properties of the final dyed product. Further research in this area could unveil novel applications for this versatile building block in the coloration industry.

Role in the Production of Specialty Chemicals for Various Industries

The term "specialty chemicals" encompasses a broad range of high-value products designed for specific applications. The unique properties of fluorinated compounds make them ideal for use in various specialty chemical sectors. As a versatile fluorinated building block, this compound has the potential to be a key starting material for the production of a variety of specialty chemicals.

Its applications could extend to the synthesis of advanced polymers with high thermal stability and chemical resistance, materials for electronics, and other performance chemicals where the presence of a fluorinated pyrimidine core can impart desirable properties. The ability to precisely tailor the molecular structure by leveraging the reactivity of the fluorine atoms makes it a valuable tool for chemists developing next-generation materials and specialty chemicals for a wide array of industrial applications.

Future Research Directions and Challenges in 2,4,6 Trifluoro 5 Methylpyrimidine Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Routes

A primary challenge in the chemistry of polyhalogenated pyrimidines is the development of synthetic methods that are not only high-yielding but also highly selective. escholarship.org The three distinct fluorine atoms on the 2,4,6-Trifluoro-5-methylpyrimidine ring present a significant regioselectivity challenge during nucleophilic substitution reactions. arabjchem.org Future research must focus on moving beyond classical methods that often result in product mixtures towards more sophisticated and sustainable strategies.

Key research objectives include:

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot reaction sequences where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation and purification steps. MCR strategies, which combine three or more reactants in a single operation to form a complex product, are particularly attractive for building molecular diversity from the pyrimidine (B1678525) core. researchgate.net A recent strategy for synthesizing 5-trifluoromethyl pyrimidine derivatives, for example, successfully avoided selectivity issues inherent in direct trifluoromethylation through a one-pot MCR approach. researchgate.net

Catalytic Methods: The exploration of transition-metal catalysis and organocatalysis is crucial. Catalytic systems can offer unprecedented levels of regioselectivity by differentiating between the electronically distinct C2, C4, and C6 positions of the pyrimidine ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be optimized for the selective substitution of specific fluorine atoms. escholarship.org

Sustainable Chemistry: Future synthetic routes should prioritize sustainability. This includes the use of greener solvents, reducing energy consumption through methods like microwave-assisted synthesis, and employing catalysts that are abundant and non-toxic. jchemrev.com The development of syntheses from readily available, less hazardous starting materials is also a key goal, moving away from highly toxic reagents sometimes used in traditional heterocyclic synthesis. jchemrev.com

Table 1: Challenges and Future Directions in the Synthesis of this compound
ChallengeCurrent LimitationsProposed Research Direction
RegioselectivityNucleophilic attack can occur at C2, C4, or C6, often leading to mixtures of isomers. arabjchem.orgDevelopment of site-selective catalytic systems (e.g., transition metal, organocatalysis).
EfficiencyMulti-step syntheses with purification at each stage reduce overall yield and increase waste.Design of one-pot reactions and multicomponent reaction (MCR) strategies. researchgate.net
SustainabilityUse of hazardous reagents, stoichiometric activators, and energy-intensive conditions.Adoption of microwave-assisted synthesis, green solvents, and earth-abundant catalysts. jchemrev.com

Exploration of Unprecedented Reactivity Pathways and Transformations

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), but the full extent of its chemical behavior remains to be explored. Research into novel transformations is essential for creating derivatives that are inaccessible through conventional means.

A critical area of investigation is the controlled, stepwise substitution of the fluorine atoms. In the closely related 5-chloro-2,4,6-trifluoropyrimidine, reactions with nitrogen nucleophiles often yield a mixture of products, with substitution occurring preferentially at the 4-position, followed by the 2-position. arabjchem.org This selectivity is dictated by a combination of the activating effect of the ring nitrogen atoms and the steric hindrance and electronic influence of the C5 substituent. arabjchem.org A thorough understanding and control of these factors for the 5-methyl analogue is a primary challenge.

Future research should target:

Selective SNAr Reactions: Developing conditions (e.g., specific catalysts, leaving groups, or blocking strategies) to achieve perfect regioselectivity in SNAr reactions. This would enable the programmed synthesis of di- and tri-substituted pyrimidines with precise control over the substituent pattern.

Novel Bond-Forming Reactions: Moving beyond SNAr to explore other reaction types. This could include C-H activation at the methyl group, metal-catalyzed cross-coupling reactions that are currently underexplored for this specific scaffold, or radical-based transformations.

Structural Editing: Investigating modern synthetic strategies like "structural editing," where parts of the core heterocycle can be removed or altered. For example, methods involving transient intermediates or ring-opening/ring-closing cascades could lead to entirely new heterocyclic systems derived from the fluorinated pyrimidine core. nih.gov

Advancements in Computational Modeling for Accurate Property Prediction and Reaction Design

Computational chemistry is a powerful tool for accelerating drug discovery and materials development. osti.gov For this compound, computational modeling can provide invaluable insights that guide synthetic efforts and predict the properties of novel derivatives.

Future work in this area should focus on:

Predicting Regioselectivity: Using Density Functional Theory (DFT) calculations to predict the most likely site of reaction. researchgate.net By calculating parameters such as the energies of reaction intermediates, transition state barriers, and molecular electrostatic potentials (MEPs), researchers can rationalize observed reactivity and predict the outcome of new reactions. jchemrev.comresearchgate.net The "distortion/interaction model," which uses the computed geometry of the reactant to predict regioselectivity, could be particularly useful for this aryne-like heterocycle. escholarship.org

Simulating Physicochemical and Biological Properties: Computational models can predict key properties of new derivatives, such as their binding affinity to biological targets, solubility, and electronic properties. nih.gov This in silico screening allows chemists to prioritize the synthesis of compounds with the highest probability of success for a given application, saving significant time and resources.

Designing Novel Reactions: Theoretical calculations can be used to design new, non-intuitive reaction pathways. By modeling hypothetical transition states and intermediates, computational chemistry can suggest reaction conditions or catalysts that could enable previously unknown transformations.

Expanding the Scope of Derivatization for Novel Chemical Entities and Applications

The ultimate goal of developing the chemistry of this compound is to create new molecules with valuable functions. Expanding the library of accessible derivatives is key to unlocking new applications in medicine, agrochemistry, and materials science.

Recent research has demonstrated that pyrimidine derivatives are potent inhibitors of key biological targets. For example, a new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as epidermal growth factor receptor (EGFR) inhibitors for anticancer applications. researchgate.net Another class of 5,5-disubstituted pyrimidine-2,4,6-triones were found to be selective inhibitors of matrix metalloproteinases (MMPs). acs.org These successes highlight the potential of the pyrimidine core.

Future research should aim to:

Synthesize Libraries of Analogs: Systematically derivatize the 2, 4, and 6 positions with a wide range of functional groups to create large libraries of compounds for high-throughput screening.

Explore New Therapeutic Areas: Screen these libraries against a diverse array of biological targets beyond cancer, including kinases, proteases, and GPCRs involved in inflammatory, infectious, and neurodegenerative diseases.

Develop Agrochemicals: Investigate derivatives for potential use as herbicides, insecticides, or fungicides. The trifluoromethylpyridine scaffold, a close relative, is a key component in numerous successful crop protection products, suggesting a high potential for trifluoromethylpyrimidine analogs.

Create Functional Materials: Explore the use of derivatives in materials science, for example, as components of liquid crystals, organic light-emitting diodes (OLEDs), or as chemoresponsive sensors, guided by computational predictions of their electronic and self-assembly properties. osti.gov

Table 2: Potential Applications of Novel this compound Derivatives
Application AreaTarget Class / Material TypeRationale / Example
PharmaceuticalsKinase Inhibitors (e.g., EGFR)5-Trifluoromethylpyrimidine derivatives show potent antitumor activity as EGFR inhibitors. researchgate.net
Protease Inhibitors (e.g., MMPs)Disubstituted pyrimidine-triones are selective MMP inhibitors. acs.org
AgrochemicalsHerbicides, InsecticidesThe related trifluoromethylpyridine core is a privileged scaffold in crop protection agents.
Materials ScienceLiquid Crystals, Chemoresponsive SensorsPyrimidine groups can be used to tune the binding and responsive properties of liquid crystals. osti.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Trifluoro-5-methylpyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, trifluoromethylpyrimidines are often prepared by reacting fluorinated precursors (e.g., 5-methylpyrimidine derivatives) with fluorinating agents like sulfur tetrafluoride (SF₄) or trifluoroacetic anhydride under controlled temperatures (60–100°C). Reaction solvent polarity and catalyst choice (e.g., AlCl₃) significantly affect regioselectivity and purity .
  • Key Data : Inoue et al. (1961) achieved 60–75% yields using trifluoroacetic anhydride in anhydrous conditions, with purity confirmed via melting point analysis and elemental composition .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for distinguishing fluorine environments. Contradictions in peak splitting (e.g., unexpected doublets) may arise from steric hindrance or solvent interactions.
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, as seen in related pyrimidine structures where trifluoromethyl groups induce torsional strain .
  • Mass Spectrometry : High-resolution MS confirms molecular weight but may require collision-induced dissociation (CID) to differentiate isobaric impurities .

Q. What safety protocols are recommended for handling fluorinated pyrimidines like this compound?

  • Methodological Answer :

  • Use gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Store in airtight containers at –20°C to avoid decomposition.
  • Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address contradictions in fluorination efficiency when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions often stem from competing reaction pathways. For example:

  • Electrophilic vs. Nucleophilic Fluorination : Fluorine’s electronegativity may favor electrophilic substitution at the 2-position but hinder nucleophilic attack at the 4-position. Kinetic studies (e.g., monitoring via 19F^{19}\text{F} NMR) can identify rate-limiting steps .
  • Side Reactions : Trace moisture can hydrolyze intermediates; use molecular sieves or anhydrous solvents to suppress competing hydrolysis .

Q. What computational approaches are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. For instance, the 5-methyl group may sterically shield adjacent positions, altering reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states in Suzuki-Miyaura couplings .

Q. How do structural modifications (e.g., replacing fluorine with chloro groups) impact the biological activity of this compound analogs?

  • Methodological Answer :

  • SAR Studies : Replace fluorine at specific positions and assay against target enzymes (e.g., dihydrofolate reductase). Fluorine’s electronegativity enhances binding affinity, while chloro groups may improve lipophilicity but reduce selectivity .
  • Crystallographic Analysis : Compare ligand-enzyme complexes to identify hydrogen-bonding disruptions caused by bulkier substituents .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically.
  • Quality Control : Use HPLC with trifluoroacetic acid (TFA) in the mobile phase to detect trace impurities (<0.1%) that affect bioactivity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purification Methods : Recrystallization solvents (e.g., ethanol vs. hexane) can alter crystal packing, leading to melting point variations.
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify metastable polymorphs, as seen in triaminopyrimidine derivatives .

Q. Why do fluorinated pyrimidines exhibit conflicting solubility profiles in different studies?

  • Methodological Answer :

  • Solvent Polarity : Fluorine’s hydrophobicity reduces solubility in polar solvents (e.g., water), but electron-withdrawing effects enhance solubility in aprotic solvents (e.g., DMSO).
  • Counterion Effects : Salt formation (e.g., hydrochloride salts) can improve aqueous solubility, as observed in related trifluoromethylpyrimidine hydrochlorides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.